molecular formula C7H6N2S B1323152 Thieno[2,3-C]pyridin-7-amine CAS No. 215454-72-1

Thieno[2,3-C]pyridin-7-amine

Cat. No.: B1323152
CAS No.: 215454-72-1
M. Wt: 150.2 g/mol
InChI Key: ZUSJOPVAEBYKDF-UHFFFAOYSA-N
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Description

Thieno[2,3-C]pyridin-7-amine is a heterocyclic compound that features a fused bicyclic structure consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for drug development. The presence of nitrogen and sulfur atoms in the ring system allows for unique interactions with biological targets, making it a valuable component in the design of kinase inhibitors and other therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-C]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to obtain the desired this compound . Another approach involves the use of 2-chloro-N-arylacetamide derivatives and α-haloketones in a cyclization reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-C]pyridin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Thieno[2,3-C]pyridin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thieno[2,3-C]pyridin-7-amine involves its interaction with specific molecular targets, such as kinases. The compound’s nitrogen and sulfur atoms can form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity. This inhibition can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Uniqueness: Thieno[2,3-C]pyridin-7-amine is unique due to its specific ring fusion and the position of the nitrogen atom, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its versatility in chemical reactions make it a valuable compound for drug discovery and development .

Biological Activity

Thieno[2,3-C]pyridin-7-amine is a bicyclic heteroaromatic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a thienopyridine core structure characterized by both thiophene and pyridine rings. Its molecular formula is CHNS, with a molecular weight of approximately 150.2 g/mol. The compound possesses an exocyclic amine group at the 7-position of the pyridine ring, which allows it to act as both a hydrogen bond donor and acceptor. This unique structural configuration contributes to its diverse chemical properties and biological activities.

Antitumor Activity

This compound has shown promising antitumor activity across various cancer cell lines. For instance, a study highlighted that derivatives of this compound exhibited significant growth inhibition in human tumor cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) with IC50 values ranging from 0.05 µM to 25 µM depending on the derivative and treatment duration .

Table 1: Antitumor Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1MDA-MB-2310.05Induces apoptosis via glycolytic pathway
Compound 2MCF-71.40Alters metabolic profiles
Compound 3HCT-1160.09Inhibits PIM-1 kinase

These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including modulation of metabolic pathways and direct interaction with specific proteins involved in cell survival .

Antimicrobial Properties

The compound also exhibits antimicrobial properties. Some derivatives have demonstrated significant antibacterial and antifungal activities, making them candidates for further medicinal chemistry exploration . The broad-spectrum activity against various pathogens suggests potential applications in treating infectious diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Certain derivatives selectively inhibit kinases such as PIM-1, which plays a crucial role in cancer cell survival .
  • Apoptosis Induction : The compound induces apoptosis through pathways involving glycolysis modulation and alterations in metabolic profiles .
  • Antimicrobial Action : The structural features allow for interaction with microbial targets, disrupting cellular functions .

Study on Antitumor Efficacy

In a detailed study involving this compound derivatives, researchers evaluated the antiproliferative effects on various cancer cell lines using the MTT assay. Notably, compound 1 showed significant cytotoxicity against MDA-MB-231 cells with an IC50 value of 0.05 µM after just 24 hours of treatment . The study also indicated that prolonged exposure increased cytotoxicity proportionally.

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound derivatives revealed promising results against both Gram-positive and Gram-negative bacteria. These findings underline the potential for developing new antimicrobial agents based on this scaffold .

Properties

IUPAC Name

thieno[2,3-c]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSJOPVAEBYKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634125
Record name Thieno[2,3-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215454-72-1
Record name Thieno[2,3-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 16.6 g of thieno[2,3-c]pyridine-N-oxide in 500 ml of chloroform was added 25 g of p-toluenesulfonyl chloride portionwise with ice-cooling over a period of 1 hour. After the reaction mixture was stirred for further 30 minutes under the same conditions, 250 ml of 10% ammonia water was added, and stirred at ambient temperature for 16 hours. The reaction mixture was diluted with 400 ml of chloroform, washed with water and saturated saline, and dried over anhydrous magnesium sulfate. The drying agent was removed by filtration, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to give 2.8 g of the title compound as a brown oily material.
Name
thieno[2,3-c]pyridine-N-oxide
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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